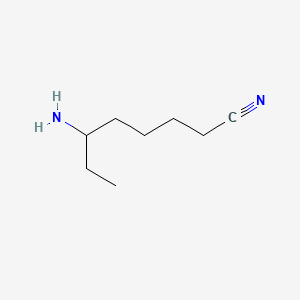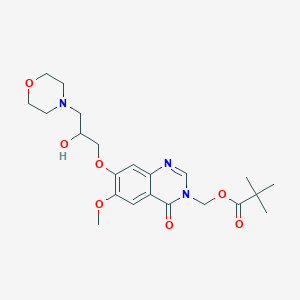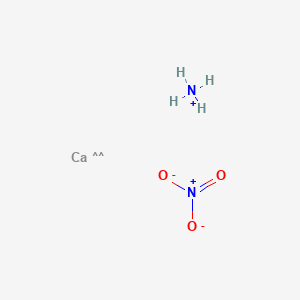
2-Propenal, 3-(1H-benzimidazol-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenal, 3-(1H-benzimidazol-1-yl)- is an organic compound with the molecular formula C10H8N2O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which combines the properties of both propenal and benzimidazole, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal, 3-(1H-benzimidazol-1-yl)- typically involves the reaction of benzimidazole with propenal under specific conditions. One common method is the condensation reaction between benzimidazole and acrolein (propenal) in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-Propenal, 3-(1H-benzimidazol-1-yl)- can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous flow reactors, and more efficient catalysts to increase the yield and purity of the compound. The industrial process also involves rigorous quality control measures to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
2-Propenal, 3-(1H-benzimidazol-1-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole alcohols or amines. Substitution reactions can result in various substituted benzimidazole derivatives.
科学的研究の応用
2-Propenal, 3-(1H-benzimidazol-1-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Propenal, 3-(1H-benzimidazol-1-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
2-Propenal, 3-(1H-benzimidazol-1-yl)- can be compared with other similar compounds, such as:
Benzimidazole: The parent compound, which lacks the propenal group.
2-Propenal, 3-(1H-imidazol-1-yl)-: A similar compound where the benzimidazole ring is replaced by an imidazole ring.
2-Propenal, 3-(1H-pyrimidin-1-yl)-: Another similar compound with a pyrimidine ring instead of benzimidazole.
The uniqueness of 2-Propenal, 3-(1H-benzimidazol-1-yl)- lies in its combined structural features, which confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C10H8N2O |
|---|---|
分子量 |
172.18 g/mol |
IUPAC名 |
3-(benzimidazol-1-yl)prop-2-enal |
InChI |
InChI=1S/C10H8N2O/c13-7-3-6-12-8-11-9-4-1-2-5-10(9)12/h1-8H |
InChIキー |
JRQRDALOVBXOFL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=CN2C=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


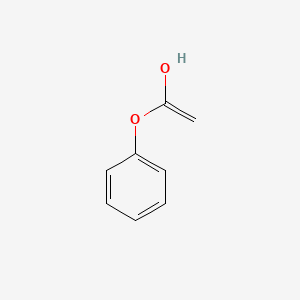
![Tert-butyl 2-chloro-4-(4-methoxypiperidin-1-yl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8h)-carboxylate](/img/structure/B13960136.png)

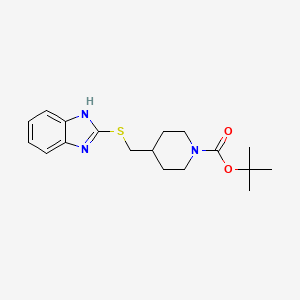
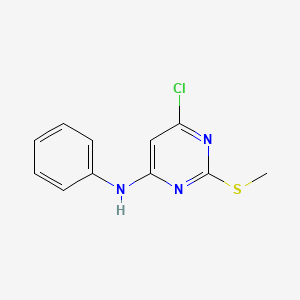
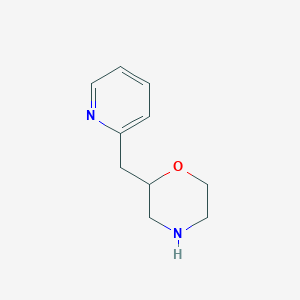
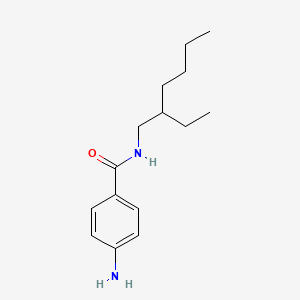
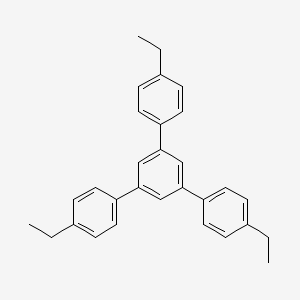

![Methyl (3-methoxyphenyl)[(trimethylsilyl)oxy]acetate](/img/structure/B13960192.png)
